molecular formula C25H21NO B457564 N-(1-naphthyl)-3,3-diphenylpropanamide

N-(1-naphthyl)-3,3-diphenylpropanamide

Cat. No.: B457564
M. Wt: 351.4g/mol
InChI Key: DBXUHMHQPVCHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a 1-naphthyl group attached to the amide nitrogen. Its molecular formula is C₂₅H₂₁NO, with a molar mass of 351.44 g/mol.

Properties

Molecular Formula

C25H21NO

Molecular Weight

351.4g/mol

IUPAC Name

N-naphthalen-1-yl-3,3-diphenylpropanamide

InChI

InChI=1S/C25H21NO/c27-25(26-24-17-9-15-19-14-7-8-16-22(19)24)18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,23H,18H2,(H,26,27)

InChI Key

DBXUHMHQPVCHMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural features and properties of N-(1-naphthyl)-3,3-diphenylpropanamide and its analogs:

Compound Name Substituent (R Group) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence ID
This compound 1-Naphthyl C₂₅H₂₁NO 351.44 High lipophilicity; potential bioactive scaffold
N-(2-Bromophenyl)-3,3-diphenylpropanamide 2-Bromophenyl C₂₁H₁₈BrNO 380.28 Increased density (1.36 g/cm³); halogenated electronic effects
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide 4-Benzimidazolylphenyl C₂₈H₂₃N₃O 425.50 Enhanced polarity; potential kinase inhibition
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole-2-yl C₂₂H₁₈N₂OS 366.46 Bioactivity in inflammation or cancer targets
3-Chloro-N-(1-phenylethyl)propanamide 1-Phenylethyl, Chloro C₁₁H₁₄ClNO 211.69 Smaller size; simpler synthesis; lower stability
N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide 1-Naphthylethyl, CF₃-phenyl C₂₂H₂₀F₃NO 395.40 Metabolic stability via CF₃ group; CNS drug potential
Key Observations:
  • Lipophilicity : The 1-naphthyl group in the target compound confers higher lipophilicity compared to phenyl or benzothiazole substituents, favoring membrane permeability and protein binding .
  • Electronic Effects : Halogenated analogs (e.g., bromo in ) exhibit electron-withdrawing effects, altering reactivity and intermolecular interactions. The trifluoromethyl group in enhances metabolic stability and electronegativity.
  • Solubility : Polar substituents like benzimidazole () improve aqueous solubility but may reduce bioavailability in hydrophobic environments.

Spectroscopic and Solvent Effects

  • UV-Vis Spectroscopy : Studies on N-(4-substituted phenyl)-2,3-diphenylpropanamides () reveal that solvent polarity (π*), hydrogen-bond donating (α), and accepting (β) abilities significantly influence absorption spectra. The 1-naphthyl group’s electron-rich nature likely amplifies solvatochromic shifts in polar solvents.
  • NMR/LCMS : Structural confirmation of analogs relies on characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~170 ppm) .

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